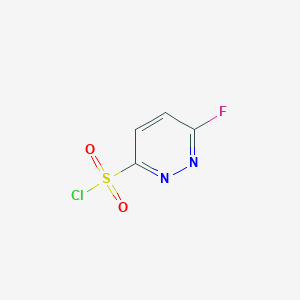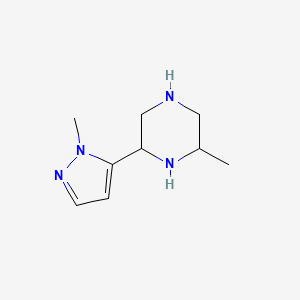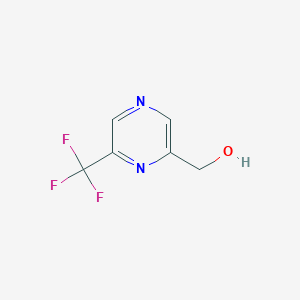
5-(3-Chloropropyl)-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloropropyl)-2-methoxypyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a chloropropyl group at the 5-position. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
5-(3-Chloropropyl)-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
科学的研究の応用
5-(3-Chloropropyl)-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 5-(3-Chloropropyl)-2-methoxypyridine depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
3-(Chloropropyl)trimethoxysilane: Used in surface modification and as a coupling agent.
2-(3-Chloropropyl)-1,3-dioxolane: Employed in organic synthesis as a protecting group for aldehydes and ketones.
3-Chloropropionyl chloride: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-(3-Chloropropyl)-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
5-(3-chloropropyl)-2-methoxypyridine |
InChI |
InChI=1S/C9H12ClNO/c1-12-9-5-4-8(7-11-9)3-2-6-10/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
RWJGWCPFTHHRGJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)



![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)


![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)






